

Spectroscopic Profile of Tert-Butylbenzene: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **tert-butylbenzene**, a common building block in organic synthesis and medicinal chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification and characterization in a laboratory setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The ¹H and ¹³C NMR spectra of **tert-butylbenzene** provide distinct signals that are characteristic of its molecular structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **tert-butylbenzene** is characterized by two main signals corresponding to the aromatic protons and the protons of the tert-butyl group.

Table 1: ¹H NMR Spectroscopic Data for **Tert-Butylbenzene**



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~7.35	Multiplet	5H	Aromatic protons (C ₆ H ₅)
~1.31	Singlet	9H	tert-Butyl protons (- C(CH ₃) ₃)

Experimental Protocol: The ¹H NMR spectrum is typically recorded on a 300 MHz or 400 MHz spectrometer.[1][2] A sample of **tert-butylbenzene** is dissolved in deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The spectrum is acquired at room temperature.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of **tert-butylbenzene** shows four distinct signals, corresponding to the four unique carbon environments in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for **Tert-Butylbenzene**

Chemical Shift (δ) ppm	Assignment
~151.1	Quaternary aromatic carbon (C-1)
~128.2	Ortho/Meta aromatic carbons (C-2, C-6 / C-3, C-5)
~125.4	Para aromatic carbon (C-4)
~34.5	Quaternary carbon of tert-butyl group (-C(CH₃)₃)
~31.4	Methyl carbons of tert-butyl group (-C(CH₃)₃)

Experimental Protocol: The ¹³C NMR spectrum is typically recorded on a spectrometer operating at a frequency of 75 MHz or 100 MHz.[3] The sample is prepared in the same manner as for ¹H NMR spectroscopy, using deuterated chloroform (CDCl₃) as the solvent. The spectrum is acquired with broadband proton decoupling to simplify the spectrum to single lines for each carbon environment.



Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **tert-butylbenzene** exhibits characteristic absorption bands for aromatic C-H bonds and the alkyl C-H bonds of the tert-butyl group.

Table 3: Key IR Absorption Bands for Tert-Butylbenzene

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium	Aromatic C-H stretch
2965-2870	Strong	Aliphatic C-H stretch (tert- butyl)
~1600, ~1480	Medium-Weak	Aromatic C=C ring stretch
~1365	Strong	C-H bend (tert-butyl)
760-740	Strong	C-H out-of-plane bend (monosubstituted benzene)

Experimental Protocol: The IR spectrum of **tert-butylbenzene** can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.[4] A thin film of the neat liquid is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.[5] Alternatively, the spectrum can be recorded in the gas phase.[6] The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of **tert-butylbenzene** shows a prominent molecular ion peak and a characteristic base peak resulting from the loss of a methyl group.

Table 4: Major Fragments in the Mass Spectrum of Tert-Butylbenzene



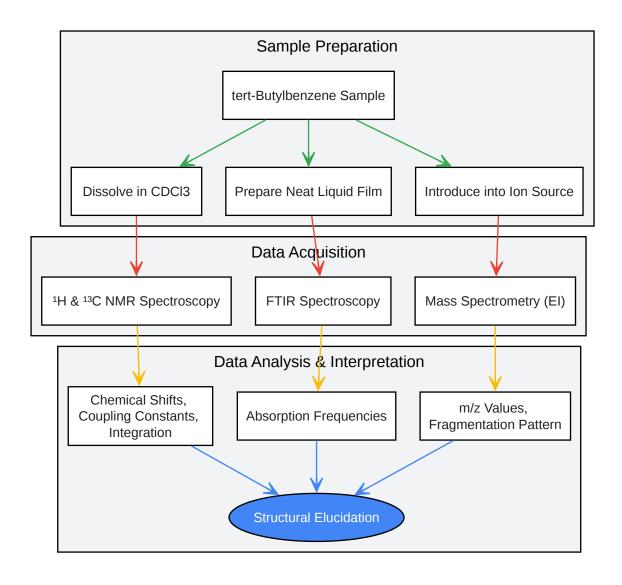
Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Assignment
134	~30	[M] ⁺ (Molecular ion)
119	100	[M-CH₃]+ (Base peak)
91	~50	[C ₇ H ₇]+ (Tropylium ion)
77	~10	[C ₆ H ₅] ⁺ (Phenyl cation)

Experimental Protocol: The mass spectrum is obtained using a mass spectrometer with an electron ionization (EI) source.[1][7][8] The sample is introduced into the ion source, which is typically heated to 150-220°C.[7] The molecules are bombarded with electrons at an energy of 70 eV.[7][9] The resulting ions are then separated by a mass analyzer and detected.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **tert-butylbenzene**.





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Caption: Workflow for Spectroscopic Analysis of **tert-Butylbenzene**.

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References

• 1. Tert-Butylbenzene | C10H14 | CID 7366 - PubChem [pubchem.ncbi.nlm.nih.gov]



- 2. 1,3,5-Tri-tert-butylbenzene(1460-02-2) 1H NMR [m.chemicalbook.com]
- 3. Making sure you're not a bot! [oc-praktikum.de]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Benzene, tert-butyl- [webbook.nist.gov]
- 7. tert-Butylbenzene(98-06-6) MS [m.chemicalbook.com]
- 8. Benzene, tert-butyl- [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
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